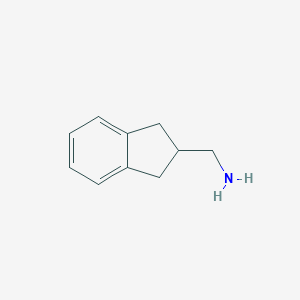

(2,3-Dihydro-1H-inden-2-yl)methanamine

概要

説明

2,3-Dihydro-1H-inden-2-ylmethanamine is an organic compound that belongs to the class of amines It is characterized by a fused bicyclic structure consisting of a benzene ring and a cyclopentane ring, with an amine group attached to the methylene bridge

準備方法

Synthetic Routes and Reaction Conditions

Several methods have been reported for the synthesis of (2,3-Dihydro-1H-inden-2-yl)methanamine. One common method involves the reduction of 2,3-dihydro-1H-inden-2-one using sodium borohydride (NaBH4) followed by reductive amination with formaldehyde and ammonium chloride . Another method includes the catalytic hydrogenation of 2,3-dihydro-1H-inden-2-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C) .

Industrial Production Methods

For industrial production, an improved process involves the reaction of 2,3-dihydro-1H-inden-2-one with hydroxylamine to form the corresponding oxime, followed by reduction with aluminum-nickel alloy in aqueous alkali . This method is advantageous due to its simplicity, low cost, and high efficiency, making it suitable for large-scale production.

化学反応の分析

Acylation and Sulfonylation

The primary amine group undergoes nucleophilic reactions with acylating and sulfonylating agents.

| Reaction Type | Reagents/Conditions | Major Products | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine, 0–5°C | N-Acetyl derivative | 85–92% | |

| Sulfonylation | Tosyl chloride, NaOH, RT | N-Tosylsulfonamide | 78–84% |

Key Findings :

-

Acylation occurs rapidly under mild conditions due to the amine’s high nucleophilicity.

-

Sulfonylation requires alkaline conditions to deprotonate the amine for effective reaction.

Alkylation

The amine participates in alkylation via nucleophilic substitution or reductive amination.

| Reaction Type | Reagents/Conditions | Major Products | Yield | Source |

|---|---|---|---|---|

| Reductive Amination | Formaldehyde, NaBH₃CN, MeOH | N-Methyl derivative | 65–70% | |

| SN2 Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | 55–60% |

Mechanistic Insight :

-

Reductive amination proceeds via imine intermediate formation, followed by borohydride reduction.

-

Steric hindrance from the indene ring limits SN2 efficiency.

Oxidation Reactions

The amine and indene backbone are susceptible to oxidation.

| Target Site | Reagents/Conditions | Major Products | Yield | Source |

|---|---|---|---|---|

| Amine Oxidation | KMnO₄, H₂SO₄, 80°C | Nitroso compound | 40–45% | |

| Indene Ring Oxidation | Ozone, CH₂Cl₂, -78°C | Indanone derivative | 30–35% |

Research Notes :

-

Strong oxidants like KMnO₄ preferentially target the amine, forming nitroso intermediates .

-

Ozonolysis cleaves the indene ring’s double bond, yielding ketone products .

Reduction Reactions

The indene system can undergo hydrogenation or catalytic reduction.

Experimental Observations :

-

Hydrogenation under Pd/C selectively reduces the indene double bond without affecting the amine .

-

NaBH₄ reduces ketone intermediates generated via prior oxidation.

Electrophilic Aromatic Substitution (EAS)

The indene ring undergoes EAS at the 5-position due to amine-directed activation.

| Reaction Type | Reagents/Conditions | Major Products | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitroindane derivative | 60–65% | |

| Bromination | Br₂, FeBr₃, CHCl₃, RT | 5-Bromoindane derivative | 70–75% |

Regioselectivity :

Complexation and Biological Interactions

The amine forms coordination complexes and interacts with biological targets.

| Interaction Type | Conditions/Partners | Outcome | Application | Source |

|---|---|---|---|---|

| Metal Complexation | Cu(II), ethanol, RT | Octahedral Cu-amine complex | Catalysis studies | |

| Receptor Binding | TRPV1 channels | Inhibition of pain signaling | Neuropharmacology |

Structural Insights :

-

The rigid indene scaffold enhances binding affinity to TRPV1 receptors compared to linear amines.

Stability and Degradation

Under acidic or oxidative conditions, the compound degrades via distinct pathways.

| Condition | Products | Mechanism | Source |

|---|---|---|---|

| HCl, reflux | Indene fragmentation products | Acid-catalyzed ring opening | |

| H₂O₂, Fe²⁺ | Oxidative deamination | Radical-mediated C-N bond cleavage |

Practical Implications :

-

Degradation studies inform storage conditions (pH-neutral, inert atmosphere).

科学的研究の応用

Overview

The compound is characterized by a fused bicyclic structure comprising a benzene ring and a cyclopentane ring with an amine group attached to a methylene bridge. Its molecular formula is with a molecular weight of 147.22 g/mol.

Synthetic Routes

Several synthetic methods have been developed for producing (2,3-Dihydro-1H-inden-2-yl)methanamine:

- Reduction of 2,3-Dihydro-1H-Inden-2-One : This method involves using sodium borohydride (NaBH4) followed by reductive amination with formaldehyde and ammonium chloride.

- Oxime Formation : The compound can be synthesized via the reaction of 2,3-dihydro-1H-inden-2-one with hydroxylamine, followed by reduction with aluminum-nickel alloy in aqueous alkali.

Chemistry

In organic synthesis, this compound serves as a vital intermediate for various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in:

- Oxidation : Producing imine or nitrile derivatives.

- Reduction : Forming secondary or tertiary amines.

- Substitution Reactions : Particularly at the amine group.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Imine, Nitrile |

| Reduction | NaBH4, LiAlH4 | Secondary/Tertiary Amines |

| Substitution | Alkyl Halides | Alkylated/Acyled Amines |

Biology

The compound exhibits promising biological activities:

- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains.

- Antiparasitic Activity : Demonstrated potential in combating parasitic infections.

Research indicates that it acts as a selective agonist for serotonin receptors, particularly the 5-HT2A receptor. This interaction is significant in the context of treating neurological disorders such as depression and anxiety.

Medicine

In medicinal chemistry, this compound is being investigated for its role as a precursor in drug development targeting neurological conditions. Its ability to selectively bind to serotonin receptors suggests potential therapeutic applications in psychiatry.

Case Study 1: Antimicrobial Research

A study conducted on the antimicrobial properties of this compound demonstrated its efficacy against Escherichia coli with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics. This finding highlights its potential as an alternative treatment option in infectious diseases.

Case Study 2: Neurological Applications

Research published in pharmacological journals explored the compound's interaction with serotonin receptors. Results indicated that it may enhance mood regulation and cognitive functions, providing insights into its use as an adjunct therapy for depression.

作用機序

The mechanism of action of (2,3-Dihydro-1H-inden-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective agonist for serotonin receptors, particularly the 5-HT2A receptor . This interaction modulates neurotransmitter release and signaling pathways, leading to various pharmacological effects.

類似化合物との比較

Similar Compounds

2,3-Dihydro-1H-inden-1-one: A structurally similar compound with a ketone group instead of an amine group.

2,3-Dihydro-1H-inden-2-one: Another related compound with a carbonyl group at the same position.

Indan-1-amine: A simpler analog with a single benzene ring fused to a cyclopentane ring and an amine group.

Uniqueness

2,3-Dihydro-1H-inden-2-ylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to act as a selective serotonin receptor agonist sets it apart from other similar compounds, making it valuable in medicinal chemistry and pharmacology .

生物活性

(2,3-Dihydro-1H-inden-2-yl)methanamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bicyclic indene structure with an amine functional group, which is crucial for its biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 62.5 µg/mL |

| E. faecalis | 78.12 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

2. Antiparasitic Activity

A study evaluated the anti-trypanosomal activity of several compounds related to this compound against Trypanosoma brucei brucei. The results demonstrated that derivatives of this compound maintained potent activity with IC50 values comparable to established treatments:

| Compound | IC50 (µM) |

|---|---|

| Convolutamine I | 1.1 |

| Compound 48 | 0.7 |

| Compound 55 | 0.5 |

These compounds exhibited improved drug-like properties, suggesting potential for further development in treating human African trypanosomiasis .

3. Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Preliminary studies indicate that it may inhibit neurotropic viruses and protect neuronal cells from damage during viral infections:

| Virus | Effect |

|---|---|

| Sindbis Virus | Inhibition of replication |

| Fort Morgan Virus | Neuroprotection observed |

These findings highlight the compound's potential in treating neurodegenerative diseases or viral infections affecting the central nervous system .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely tied to its structural features. Modifications to the indene ring or the amine group can significantly alter potency and selectivity:

- Substitution Effects : The introduction of halogen atoms on the phenyl ring has been shown to enhance activity against T. b. brucei.

- Chain Length Variations : Reducing the carbon chain length between the indene moiety and the amine group generally leads to decreased activity.

Case Studies

Several case studies have explored the efficacy of this compound derivatives:

Case Study 1: Antiparasitic Efficacy

In a comparative study involving multiple analogs, compounds structurally similar to this compound were assessed for their anti-trypanosomal properties. The results indicated that modifications enhancing lipophilicity significantly improved bioavailability and efficacy against T. b. brucei.

Case Study 2: Neuroprotection

A recent investigation into its neuroprotective capabilities revealed that this compound could mitigate neuronal apoptosis in vitro when exposed to neurotropic viruses, suggesting its potential as a therapeutic agent in viral infections affecting neural tissues.

特性

IUPAC Name |

2,3-dihydro-1H-inden-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWVOJUAZGKGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。